4-(4-methoxyphenyl)-4H-1,4-benzothiazine 1,1-dioxide
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Overview
Description
4-(4-Methoxyphenyl)-1,4-benzothiazine-1,1-dione is a chemical compound known for its unique structure and properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-methoxyphenyl)-1,4-benzothiazine-1,1-dione typically involves the condensation of 4-methoxyaniline with 2-chlorobenzenesulfonyl chloride, followed by cyclization under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the product is purified through recrystallization .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as chromatography and distillation to ensure high purity of the final product .
Chemical Reactions Analysis
Types of Reactions
4-(4-Methoxyphenyl)-1,4-benzothiazine-1,1-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones under appropriate conditions.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring or the benzothiazine core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, amine derivatives, and substituted benzothiazine compounds .
Scientific Research Applications
4-(4-Methoxyphenyl)-1,4-benzothiazine-1,1-dione has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research has explored its potential as a therapeutic agent for various diseases, including cancer and neurodegenerative disorders.
Industry: It is used in the development of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 4-(4-methoxyphenyl)-1,4-benzothiazine-1,1-dione involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes, such as monoamine oxidase, and modulate neurotransmitter levels in the brain. Additionally, it may interact with cellular receptors and signaling pathways, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
- 5-(4-Methoxyphenyl)-1H-indoles
- 5-(4-Methoxyphenyl)-1H-imidazoles
- 4-Methoxyphenyl isothiocyanate
- 4-Methoxyphenylacetylene
Uniqueness
Compared to similar compounds, 4-(4-methoxyphenyl)-1,4-benzothiazine-1,1-dione exhibits unique structural features that contribute to its distinct chemical reactivity and biological activity. Its benzothiazine core and methoxyphenyl group provide a versatile framework for various chemical modifications and applications .
Properties
Molecular Formula |
C15H13NO3S |
---|---|
Molecular Weight |
287.3 g/mol |
IUPAC Name |
4-(4-methoxyphenyl)-1λ6,4-benzothiazine 1,1-dioxide |
InChI |
InChI=1S/C15H13NO3S/c1-19-13-8-6-12(7-9-13)16-10-11-20(17,18)15-5-3-2-4-14(15)16/h2-11H,1H3 |
InChI Key |
MTYWZZAMMGHXBH-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)N2C=CS(=O)(=O)C3=CC=CC=C32 |
Origin of Product |
United States |
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